3-[(3-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 3-chlorophenol with 6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions result in various substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6H-benzo[c]chromen-6-one
- 3-(1-Phenylethoxy)-6H-benzo[c]chromen-6-one
- 3-(4-Chlorobenzyl)oxy-6H-benzo[c]chromen-6-one
Uniqueness
3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzo[c]chromen-6-one derivatives and contributes to its specific applications and activities.
Properties
Molecular Formula |
C20H13ClO3 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H13ClO3/c21-14-5-3-4-13(10-14)12-23-15-8-9-17-16-6-1-2-7-18(16)20(22)24-19(17)11-15/h1-11H,12H2 |
InChI Key |
WUFBIMLZLDHNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)OC2=O |
Origin of Product |
United States |
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